2-Methyl-9,10-di(naphthalen-2-yl)anthracene

Catalog No.
S1973087
CAS No.
804560-00-7
M.F
C35H24
M. Wt
444.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-9,10-di(naphthalen-2-yl)anthracene

CAS Number

804560-00-7

Product Name

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

IUPAC Name

2-methyl-9,10-dinaphthalen-2-ylanthracene

Molecular Formula

C35H24

Molecular Weight

444.6

InChI

InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3

InChI Key

HNWFFTUWRIGBNM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Efficient Blue Emitter and Host Material

MADN exhibits excellent blue light emission properties, making it a valuable material for organic light-emitting diodes (OLEDs) []. Research has shown that MADN can function as a blue emitter itself or as a host material for other blue emitters in OLEDs [, ]. As a host material, MADN efficiently transfers energy to the dopant molecules, which are responsible for the final OLED emission color.

Hole-Transporting Material (HTM)

MADN possesses excellent hole-transporting capabilities. Holes are positively charged carriers essential for OLED operation. The efficient transport of holes within the device allows for balanced carrier injection and recombination, leading to improved OLED performance [, ].

Ambipolar Transport and Wide Energy Bandgap

MADN demonstrates ambipolar transporting ability, meaning it can transport both holes and electrons. This property makes MADN suitable for various organic electronic devices beyond OLEDs []. Additionally, MADN boasts a wide energy bandgap, which refers to the energy difference between its occupied and unoccupied molecular orbitals. This wide bandgap contributes to good device stability and efficient charge transport [].

2-Methyl-9,10-di(naphthalen-2-yl)anthracene, often referred to as MADN, is an organic compound classified as an aromatic hydrocarbon. Its molecular formula is C35H24C_{35}H_{24}, and it features a complex structure that includes anthracene and naphthalene units. This compound is notable for its excellent blue light emission properties, making it valuable in organic light-emitting diodes (OLEDs). The extended conjugation within the molecule allows for efficient absorption of light energy, which is subsequently emitted as blue light through electronic transitions between energy levels .

MADN's primary function lies in its ability to emit blue light. The extended conjugation within the molecule allows for efficient absorption of light energy, followed by its relaxation and emission as blue light. The exact mechanism involves transitions between electronic energy levels within the molecule. []

Information regarding the specific hazards associated with MADN is limited. As with most organic compounds, it is advisable to handle it with care, following standard laboratory safety protocols. This may include wearing gloves, working in a fume hood, and avoiding contact with skin and eyes. Further research might be needed to establish its specific toxicity, flammability, and reactivity. []

Involving 2-methyl-9,10-di(naphthalen-2-yl)anthracene primarily focus on its synthesis and application in organic electronics. The synthesis typically involves aryl-aryl coupling reactions, often utilizing palladium catalysts and halogenated derivatives of anthracene and naphthalene. In device fabrication, MADN may undergo processes such as spin-coating or vapor deposition to form thin films necessary for OLED applications.

The synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene generally involves the following steps:

  • Aryl-Aryl Coupling: This reaction typically uses palladium catalysts to couple halogenated anthracenes with naphthalene derivatives.
  • Purification: The product is purified using techniques such as column chromatography.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

MADN is primarily used in:

  • Organic Light-Emitting Diodes (OLEDs): It serves both as a blue emitter and a host material for other emitters. Its ambipolar transport properties enhance the efficiency of OLEDs by facilitating balanced charge transport .
  • Organic Electronics: Beyond OLEDs, MADN's ability to transport both holes and electrons makes it suitable for various organic electronic devices .

Interaction studies involving 2-methyl-9,10-di(naphthalen-2-yl)anthracene often focus on its role in device performance. For instance, it has been studied as a hole transport layer when doped with tungsten oxide, demonstrating effective charge transport capabilities . Additionally, studies have explored its use in combination with lithium carbonate to enhance electron injection in OLED structures .

Several compounds share structural similarities with 2-methyl-9,10-di(naphthalen-2-yl)anthracene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
9,10-DiphenylanthraceneTwo phenyl groups attached to anthraceneHigh thermal stability and good light emission
9,10-Di(naphthalen-1-yl)anthraceneNaphthalene groups at different positionsExhibits different photophysical properties
2-Methyl-9,10-bis(phenyl)anthraceneTwo phenyl groups attached at the same positionEnhanced charge transport and stability
1,4-DiphenylbutadieneConjugated diene structureUsed in organic photovoltaics

The uniqueness of 2-methyl-9,10-di(naphthalen-2-yl)anthracene lies in its specific arrangement of naphthalene units that contribute to its ambipolar transport capabilities and efficient blue light emission properties .

XLogP3

10.5

Dates

Modify: 2023-08-16

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